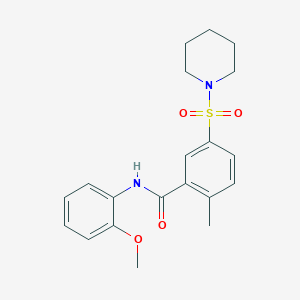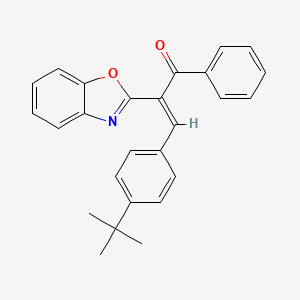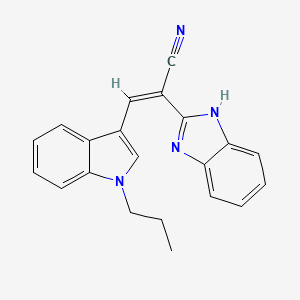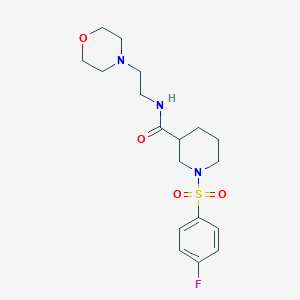![molecular formula C21H23N3O5S B5411432 (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5411432.png)
(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(4-methylpiperidino)sulfonylphenyl intermediates, followed by their reaction with 3-nitrophenyl-2-propenamide under specific conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE
- (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(4-NITROPHENYL)-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(E)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-16-11-13-23(14-12-16)30(28,29)20-8-6-18(7-9-20)22-21(25)10-5-17-3-2-4-19(15-17)24(26)27/h2-10,15-16H,11-14H2,1H3,(H,22,25)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVUIARYEYZLRB-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5411356.png)
![3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-N-(2,3-dimethylphenyl)-3-oxopropanamide](/img/structure/B5411364.png)
![2-methyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5411374.png)

![N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5411382.png)
![N-{3-[4-(3-methylphenoxy)piperidin-1-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5411389.png)
![N-(isoxazol-3-ylmethyl)-2-methyl-7-(pyrrolidin-1-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5411404.png)
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5411408.png)
![N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B5411411.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5411415.png)



![N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B5411451.png)
